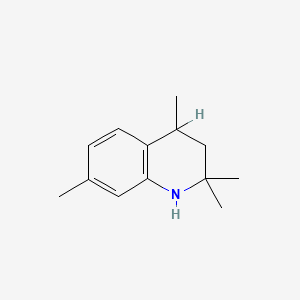

1,2,3,4-Tétrahydro-2,2,4,7-tétraméthylquinoléine

Vue d'ensemble

Description

Synthesis Analysis

Recent advancements in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involve a range of methodologies, including domino reactions, photo-induced cycloaddition, and catalytic asymmetric synthesis. Domino reactions, which may include reduction, oxidation, SNAr-terminated sequences, and metal-promoted processes, are particularly significant for their efficiency in constructing the tetrahydroquinoline scaffold. The photo-induced [4+2] cycloaddition reaction under visible light irradiation, utilizing a novel Ir(III) complex photo-sensitizer, represents a modern approach, enabling the synthesis with excellent control over diastereoselectivity. Moreover, the catalytic asymmetric synthesis method has been developed to create tetrahydroquinolines containing quaternary stereogenic centers with high enantiomeric excess and diastereomeric ratios, showcasing the potential for creating complex molecular architectures with high stereochemical fidelity (Muthukrishnan, Sridharan, & Menéndez, 2019) (Nammalwar & Bunce, 2013) (Itoh et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been explored through various spectroscopic and crystallographic techniques. The analysis of the crystal structure of 3-(1,2,3,4-Tetrahydroquinazoline-2-yl)phenol, a related compound, offers insights into the supramolecular architecture and the potential for forming hexamers, which could influence the compound's reactivity and interaction with other molecules. This underscores the importance of structural analysis in understanding the chemical behavior of tetrahydroquinoline derivatives (Kaur, Hundal, & Hundal, 2013).

Chemical Reactions and Properties

1,2,3,4-Tetrahydroquinoline derivatives engage in a variety of chemical reactions, highlighting their versatility. The catalytic asymmetric synthesis allows for the functionalization of the quaternary stereogenic center, demonstrating the compound's reactivity towards different nucleophiles. Dehydrogenation reactions, comparing the Pd/C–ethylene system and activated carbon–O2 system, reveal insights into the pathways to obtain heteroaromatic compounds from tetrahydroquinoline precursors. These reactions are pivotal for the synthesis of pharmacologically relevant structures and for understanding the fundamental reactivity of the tetrahydroquinoline scaffold (Luo & Huang, 2013) (Tanaka, Okunaga, & Hayashi, 2010).

Applications De Recherche Scientifique

Hématologie

Ce composé est utilisé en hématologie, la branche de la médecine qui étudie les causes, le pronostic, le traitement et la prévention des maladies liées au sang . Il est utilisé dans divers tests diagnostiques et colorations .

Histologie

En histologie, l'étude de la structure microscopique des tissus, la 1,2,3,4-Tétrahydro-2,2,4,7-tétraméthylquinoléine est utilisée. Elle aide à la préparation de coupes de tissus pour l'examen, fournissant des informations précieuses sur la structure et la fonction des tissus .

Fabrication de tests diagnostiques

Ce composé est utilisé dans la fabrication de tests diagnostiques . Ce sont des tests qui sont effectués en laboratoire pour aider à diagnostiquer une condition ou une maladie.

Catalyseur dans les réactions chimiques

La this compound est utilisée comme réactif dans la préparation de borates ansa-ammonium . Ces borates sont utilisés comme catalyseurs sans métal hautement actifs pour l'hydrogénation des imines et de la quinoléine .

Synthèse organique

Ce composé est utilisé en synthèse organique . Il sert de bloc de construction dans la synthèse d'une large gamme de composés organiques .

Recherche et développement

En recherche et développement, ce composé est utilisé en raison de ses propriétés chimiques uniques. Il est souvent utilisé dans le développement de nouveaux produits et procédés .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used as a reactant in the preparation of ansa-ammonium borates , which are used as highly active metal-free catalysts for hydrogenation of imines and quinoline .

Mode of Action

It’s known that the compound is involved in the friedel–crafts reaction , a type of electrophilic aromatic substitution reaction that involves the acylation of aromatic compounds.

Biochemical Pathways

Its role in the preparation of ansa-ammonium borates suggests it may influence pathways related to the hydrogenation of imines and quinoline .

Result of Action

Its use in the preparation of ansa-ammonium borates suggests it may play a role in catalyzing the hydrogenation of imines and quinoline .

Action Environment

It’s known that the compound is a clear liquid at room temperature , suggesting that its physical state may be influenced by temperature.

Propriétés

IUPAC Name |

2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-7,10,14H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWNXIXJZMSDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC(=C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886357 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59388-58-8 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59388-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059388588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

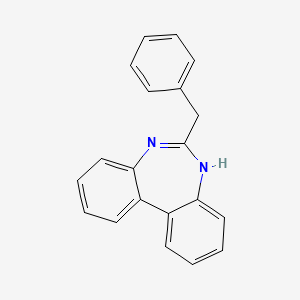

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline in material science?

A1: 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline shows promise as a building block for electro-optic materials. [] When incorporated into "push-pull" chromophores with specific acceptor groups and conjugated spacers, it acts as an electron donor. These chromophores exhibit significant non-linear optical properties, with high molecular first hyperpolarizabilities and electro-optic coefficients. [] This makes them potentially useful in electro-optic devices. Notably, β-branched thiophene derivatives of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline show improved thermal stability, a crucial factor for practical electro-optic applications. []

Q2: Are there any studies on the potential toxicity of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline?

A2: While research on the specific compound's toxicity is limited within the provided papers, one study investigates the cytotoxic and genotoxic effects of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin on human lymphocytes. [] This suggests a potential area of concern regarding the compound's safety profile that requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate](/img/structure/B1220383.png)

![2-[Docos-13-enoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1220390.png)

![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)